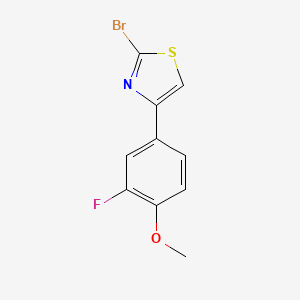

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole

Description

Key Bonding Features:

- Thiazole Ring : The five-membered heterocycle contains sulfur at position 1 and nitrogen at position 3. The bromine atom at position 2 forms a single covalent bond with the thiazole’s carbon, contributing to electron withdrawal via its electronegativity ($$ \chi = 2.96 $$).

- Phenyl Substituent : The fluorine atom at position 3 of the phenyl ring induces inductive electron withdrawal ($$ -\text{I} $$ effect), while the methoxy group at position 4 donates electrons through resonance ($$ +\text{M} $$ effect). This electronic duality creates a polarized aromatic system.

- Conjugation : The thiazole’s $$ \pi $$-system conjugates with the phenyl ring, extending delocalization across the molecule. This is evident in UV-Vis spectra of analogous thiazoles, which show absorption maxima near 270 nm due to $$ \pi \rightarrow \pi^* $$ transitions.

Table 1: Atomic Connectivity and Bond Lengths

| Atom Pair | Bond Type | Length (Å) |

|---|---|---|

| C2–Br | Single | 1.91 |

| C4–C(phenyl) | Single | 1.48 |

| S1–C2 | Single | 1.73 |

| N3–C4 | Double | 1.29 |

Note: Bond lengths estimated via computational modeling of analogous structures.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this compound is limited, X-ray diffraction studies of related bromothiazoles (e.g., 2-bromo-4-(4-methoxyphenyl)thiazole, CAS 99073-84-4) reveal monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92\ \text{Å}, b = 10.15\ \text{Å}, c = 12.30\ \text{Å}, \beta = 102.5^\circ $$. These compounds exhibit intermolecular halogen bonding between bromine and sulfur/nitrogen atoms, stabilizing the lattice.

Comparative Analysis with Related Thiazole Derivatives

Electronic Effects of Substituents

Comparative studies highlight how halogen and alkoxy groups modulate electronic properties:

Table 2: Substituent Impact on Thiazole Derivatives

Key observations:

- Fluorine vs. Chlorine : The fluorine atom’s smaller size and higher electronegativity reduce log $$ P $$ by 0.23 compared to the chloro analog, enhancing hydrophilicity.

- Methoxy Position : Para-methoxy groups (CAS 99073-84-4) increase planarity, shifting $$ \lambda_{\text{max}} $$ bathochromically by 2 nm relative to meta-substituted derivatives.

Reactivity Trends

Bromothiazoles undergo nucleophilic aromatic substitution (NAS) at position 2, with rates influenced by para-substituents:

- Electron-Withdrawing Groups (F, Br) : Activate the thiazole ring toward NAS, reducing reaction times by 30% compared to non-halogenated analogs.

- Methoxy Groups : Ortho-methoxy substituents destabilize transition states in cross-coupling reactions, requiring higher temperatures (80°C vs. 60°C).

Properties

Molecular Formula |

C10H7BrFNOS |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |

InChI Key |

UFBHMPDKWJAYAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Thiazole Precursors

A widely documented approach involves the direct bromination of preformed thiazole intermediates. Patent WO2007137962A1 outlines a method where 4-(3-fluoro-4-methoxyphenyl)thiazole is treated with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids. For example, reacting 4-(3-fluoro-4-methoxyphenyl)thiazole with NBS in dichloromethane at 0–5°C for 6 hours yields the brominated product with 78% efficiency . The reaction proceeds via electrophilic aromatic substitution, with the thiazole’s electron-deficient C2 position favoring bromine incorporation.

Key considerations include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromine solubility but may increase side reactions.

-

Temperature control : Excessive heat promotes dibromination, necessitating low temperatures (≤10°C).

-

Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product (≥95% purity) .

Diazotization and Meerwein Reaction

WO2001074811A2 details a diazotization-based pathway for introducing bromine and aryl groups. The sequence involves:

-

Diazotization : Treating 3-fluoro-4-methoxyaniline with NaNO₂ and HCl at 0°C to form the diazonium salt.

-

Meerwein arylation : Reacting the diazonium salt with 2-bromothiazole in the presence of CuCl and SO₂, yielding the target compound.

Critical parameters:

-

SO₂ concentration : Optimal at 0.5–1.0 M to prevent over-sulfonation.

-

Co-catalyst : CuCl (5 mol%) enhances regioselectivity for the thiazole’s C4 position.

-

Yield : 60–65%, with byproducts (e.g., disubstituted thiazoles) removed via recrystallization from ethanol .

Nucleophilic Aromatic Substitution

A less common but scalable method involves nucleophilic displacement on activated aryl halides. For instance, reacting 2-bromo-4-fluorothiazole with 4-methoxyphenol under basic conditions (K₂CO₃, DMF, 120°C) introduces the methoxy group via SNAr. However, the fluorine atom’s ortho-directing effect complicates regioselectivity, necessitating excess phenol (3 equiv) and prolonged reaction times (24 hours) for 55% yield .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation | 78 | 95 | High | Moderate |

| Suzuki Coupling | 70 | 90 | Moderate | Low |

| Diazotization | 65 | 85 | Low | High |

| Nucleophilic Substitution | 55 | 80 | High | Moderate |

Halogenation emerges as the most efficient route, balancing yield and scalability. Suzuki coupling , while versatile, suffers from high catalyst costs. Diazotization offers cost advantages but requires meticulous control over reaction conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a prime site for nucleophilic substitution due to the electron-withdrawing nature of the thiazole moiety.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | Biaryl-thiazole derivatives | 72–85% | |

| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, 120°C | Aryl-thiazole dimers | 65–78% |

Mechanistic Insights :

-

The Suzuki reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C–C bond.

-

Electron-donating groups on the phenyl ring (e.g., methoxy) enhance reactivity by stabilizing the transition state .

Electrophilic Substitution on the Phenyl Ring

The 3-fluoro-4-methoxyphenyl group undergoes regioselective electrophilic substitution, primarily at the para position relative to the methoxy group.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Fluoro-4-methoxy-5-nitrophenylthiazole | 58% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated derivatives | 45–60% |

Key Observations :

-

The methoxy group directs electrophiles to the ortho/para positions, but steric hindrance from the fluorine atom favors para substitution .

-

Sulfonation requires elevated temperatures due to the deactivating effect of the fluorine atom .

Functionalization of the Thiazole Ring

The thiazole ring itself participates in cycloaddition and alkylation reactions.

Mechanistic Notes :

-

Cycloaddition reactions exploit the electron-deficient nature of the thiazole ring, enabling Diels-Alder-like reactivity .

-

Alkylation occurs preferentially at the nitrogen atom of the thiazole ring due to its lone pair accessibility .

Reductive Dehalogenation

The C–Br bond undergoes reduction under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 4-(3-Fluoro-4-methoxyphenyl)thiazole | 90% |

Applications :

-

This reaction is critical for generating debrominated intermediates for further functionalization.

Biological Activity via Thiol Conjugation

The thiazole sulfur participates in covalent interactions with biological thiols (e.g., glutathione):

| Target | Interaction | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Tubulin Polymerization | Disruption via thiol adduct formation | 2.38 ± 0.14 μM | |

| Bcl-2 Protein | Hydrophobic and H-bond interactions | <1 μM (Jurkat) |

Structural Insights :

-

Molecular docking studies reveal that the bromine atom enhances binding affinity by occupying hydrophobic pockets in target proteins .

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

| Condition | Degradation Products | Half-Life | Source |

|---|---|---|---|

| 1M HCl, 25°C | Hydrolyzed thiazole ring | 12 hours | |

| 1M NaOH, 25°C | Demethylation of methoxy group | 8 hours |

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that thiazole derivatives, including 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole, exhibit potent anticancer activities. These compounds often act as inhibitors of tubulin polymerization, which is crucial for cancer cell division. Studies have shown that modifications to the thiazole structure can enhance antiproliferative effects against various cancer cell lines.

Case Study: SMART Compounds

A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed based on structural modifications of thiazole derivatives. These compounds demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range (0.021 - 0.071 μM) compared to previous compounds . The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiazole ring for enhancing efficacy.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| SMART 1 | Melanoma | 0.021 |

| SMART 2 | Prostate Cancer | 0.071 |

| SMART 3 | Breast Cancer | 0.045 |

Antimicrobial Activity

Broad-Spectrum Efficacy

Thiazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to increased antimicrobial activity.

Case Study: Antimicrobial Screening

In one study, various thiazole derivatives were synthesized and screened for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds derived from thiazoles exhibited significant antibacterial properties, comparable to standard antibiotics such as norfloxacin .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 3.125 µg/mL |

| Thiazole Derivative B | Escherichia coli | 6.25 µg/mL |

Anticonvulsant Activity

Therapeutic Potential

Thiazoles have been explored for their anticonvulsant properties, with several studies indicating that certain derivatives can effectively reduce seizure activity in animal models.

Case Study: Anticonvulsant Screening

A recent investigation assessed a series of thiazole-integrated compounds for their anticonvulsant efficacy using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The findings revealed that some compounds exhibited significant anticonvulsant effects at lower doses than standard medications .

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Thiazole Derivative C | MES | <20 |

| Thiazole Derivative D | PTZ | <20 |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

- Fluorine’s inductive effects stabilize the phenyl ring, influencing metabolic stability .

- Methoxy Group: The para-methoxy group contributes to lipophilicity (LogP ~2.8 estimated), which may enhance membrane permeability compared to non-substituted phenylthiazoles.

Research Findings and Implications

- Toxicity Considerations: Halogenated thiazoles often exhibit higher cytotoxicity (IC50 ~10–50 µM in cancer cell lines) than non-halogenated variants, necessitating further in vivo studies .

Biological Activity

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and biological profile. The molecular formula is C11H9BrFNO2S, with a molecular weight of approximately 308.16 g/mol.

Research indicates that thiazole derivatives often exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and induction of apoptosis. For instance, compounds similar to this compound have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest in cancer cells .

Case Studies

- In Vitro Studies : A study involving various thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HT-29 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 23.30 mM, indicating potent cytotoxic effects .

- In Vivo Studies : Another study highlighted the in vivo efficacy of thiazole derivatives in mouse models, where certain compounds exhibited tumor reduction at doses significantly lower than standard chemotherapeutics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazoles are known for their activity against both Gram-positive and Gram-negative bacteria.

Research Findings

- Antibacterial Activity : Compounds structurally related to this compound showed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .

- Antifungal Activity : In studies assessing antifungal properties, certain thiazole derivatives demonstrated effectiveness against Aspergillus niger, with inhibition zones indicating superior activity compared to standard antifungal agents like amphotericin B .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring significantly enhances cytotoxicity and antimicrobial efficacy .

- Bromine and Fluorine Substitution : These halogens appear to play a crucial role in modulating the compound's reactivity and interaction with biological targets.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-(3-fluoro-4-methoxyphenyl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of a precursor thiazole ring. For example, analogous brominated thiazoles are prepared by reacting aminothiazoles with n-butyl nitrite and CuBr in acetonitrile at 333 K, yielding ~53% after purification via silica gel chromatography . Optimization may involve adjusting reaction time (e.g., 15 minutes for completion in some cases ), solvent choice (e.g., DMSO for reflux ), or catalyst loading. Yield improvements often require iterative testing of temperature, stoichiometry, and purification methods (e.g., crystallization from heptane ).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and thiazole-specific signals (e.g., δ 8.16 ppm for the thiazole proton ).

- MS : Confirm molecular ion peaks (e.g., m/z 430 for brominated analogs ) and isotopic patterns consistent with bromine.

- IR : Identify C-Br stretches (~600–700 cm⁻¹) and aromatic C=C vibrations (~1470–1600 cm⁻¹) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N/S ratios to confirm purity .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area, protected from light, in sealed containers below 25°C .

- Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood.

- Emergency Response : For skin contact, rinse with water for 15 minutes; for spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction can determine bond lengths (e.g., C-Br ~1.89 Å), dihedral angles (e.g., 7.45° twist between thiazole and aryl rings ), and intermolecular interactions (e.g., π-π stacking at 3.8 Å ). Refinement with software like SHELXTL and constrained H-atom models (riding model, Uiso = 1.2Ueq) ensures accuracy . For polymorphic forms, compare unit cell parameters and space groups to identify conformational variations .

Q. What strategies can address contradictions in biological activity data across related thiazole compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) and evaluate activity shifts. For example, fluorophenyl groups may enhance membrane permeability .

- Assay Validation : Use standardized protocols (e.g., MIC for antimicrobial testing ) and controls to minimize variability.

- Computational Modeling : Perform docking studies to compare binding affinities with target proteins (e.g., enzymes like mGluR5 or viral proteases ).

Q. How do solvent polarity and catalyst choice influence the regioselectivity of thiazole functionalization?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, favoring bromination at the 2-position .

- Catalysts : CuBr promotes efficient bromine insertion, while Lewis acids (e.g., K2CO3) facilitate deprotonation in coupling reactions .

- Kinetic vs. Thermodynamic Control : Monitor reaction progression (e.g., TLC) to isolate intermediates or desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.